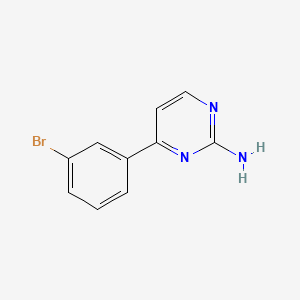

4-(3-Bromophenyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDRXCOKWBGOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404839 | |

| Record name | 4-(3-bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392307-25-4 | |

| Record name | 4-(3-bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Bromophenyl)pyrimidin-2-amine chemical structure and properties

An In-depth Technical Guide to 4-(3-Bromophenyl)pyrimidin-2-amine

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core linked to a bromophenyl group, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section details the structural and physical properties of this compound.

Chemical Structure

The molecular architecture of this compound consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A 3-bromophenyl substituent is attached to the 4th position of this pyrimidine core, and an amine group is present at the 2nd position.

Caption: Chemical structure of this compound.

Identifiers and Molecular Properties

The following table summarizes the key identifiers and molecular properties of the compound.

| Property | Value | Source |

| CAS Number | 392307-25-4 | [1][2] |

| Molecular Formula | C₁₀H₈BrN₃ | [1][2] |

| Molecular Weight | 250.09 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)N)Br | [3] |

| InChIKey | ULMOYCJVOJTPCJ-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties are crucial for handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Melting Point | 203-205 °C | [1][2] |

| Boiling Point (Predicted) | 436.7 ± 37.0 °C | [2] |

| Density (Predicted) | 1.566 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.42 ± 0.10 | [2] |

| Storage Temperature | 2-8 °C, Inert atmosphere | [1][2] |

Part 2: Synthesis and Characterization

The synthesis of this compound is a critical process for its availability in research. While several methods can be envisioned, a common approach involves the cyclocondensation of a suitable precursor with guanidine.

Synthetic Pathway

A plausible and widely utilized method for the synthesis of 2-aminopyrimidines is the reaction of a 1,3-dicarbonyl compound or its equivalent with guanidine. For the synthesis of this compound, a chalcone derived from 3-bromoacetophenone can be reacted with guanidine nitrate in the presence of a base.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for similar 2-aminopyrimidine syntheses.

Step 1: Synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

-

To a solution of 3-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude enaminone from Step 1 in 30 mL of ethanol.

-

Add guanidine nitrate (1.46 g, 12 mmol) and a base such as sodium ethoxide or sodium hydroxide (12 mmol) to the solution.

-

Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

A precipitate will form. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to obtain pure this compound.[4]

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine group and the C=N vibrations of the pyrimidine ring.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[6] this compound serves as a valuable intermediate in the synthesis of compounds with significant therapeutic potential.

Kinase Inhibitors

This compound is a key intermediate in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.[1] The 2-aminopyrimidine core is a well-known hinge-binding motif in many kinase inhibitors. The 3-bromophenyl group provides a vector for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the structure-activity relationship (SAR) to enhance drug efficacy and selectivity.[1][7] For instance, derivatives of pyrimidin-2-amine have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.[7]

Other Biological Activities

The pyrimidine nucleus is associated with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[6][8] The presence of the bromo-substituent on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Therefore, this compound is a starting point for creating libraries of novel compounds for screening against various biological targets.

Part 4: Crystallography

The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.

Crystal Structure Analysis

A study published in 2021 provided detailed crystallographic data for this compound.[4]

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 7.214(3) Å, b = 12.735(6) Å, c = 21.305(9) Å |

| Volume (V) | 1957.3(15) ų |

| Molecules per unit cell (Z) | 8 |

The crystal structure reveals that the molecules are associated through N-H···N hydrogen bonds, forming a sheet-like structure.[4] These intermolecular interactions, along with weak π-π stacking between the benzene rings of adjacent molecules, contribute to the overall stability of the crystal lattice.[4]

Conclusion

This compound is a compound of significant interest due to its utility as a versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and potential for chemical modification make it a valuable tool for researchers and scientists in drug development. The established role of the 2-aminopyrimidine scaffold in kinase inhibition highlights the importance of this compound in the ongoing search for new and effective therapeutic agents. This guide has provided a comprehensive technical overview to support its application in advanced research endeavors.

References

-

Bhalekar, S. M., Rodrigues, P. R., & Sapale, S. R. (n.d.). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA - International Science Community Association. Retrieved from [Link]

-

Khan, A., Usman, R., Khan, A., Refat, M. S., Alosaimi, A. M., Bakare, S. B., & Alghamdi, M. T. (2021). The crystal structure of this compound, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 975-977. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 895-909. [Link]

- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2723-2728.

-

PubChem. (n.d.). N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 4Amino5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3- d ]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). N-[(4-bromophenyl)methyl]pyridin-3-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-bromophenyl)pyrimidin-2-amine (C10H8BrN3). Retrieved from [Link]

-

ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7311-7335. [Link]

-

Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-AMINO-4-(3-BROMOPHENYL)PYRIMIDINE | 392307-25-4 [chemicalbook.com]

- 3. PubChemLite - 4-(4-bromophenyl)pyrimidin-2-amine (C10H8BrN3) [pubchemlite.lcsb.uni.lu]

- 4. scispace.com [scispace.com]

- 5. 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (1354926-73-0) for sale [vulcanchem.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Bromophenyl)pyrimidin-2-amine

Foreword: The Significance of 4-(3-Bromophenyl)pyrimidin-2-amine in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The strategic introduction of a 3-bromophenyl substituent at the 4-position of the 2-aminopyrimidine core, as seen in this compound, offers a versatile platform for the development of novel therapeutics. This particular arrangement provides a key vector for further chemical modification, primarily through metal-catalyzed cross-coupling reactions, enabling the exploration of vast chemical space. This molecule serves as a critical intermediate in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases[1]. The bromine atom acts as a convenient synthetic handle for introducing diverse functionalities, allowing for the fine-tuning of a compound's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth examination of the synthesis and detailed characterization of this pivotal building block, offering both theoretical understanding and practical, field-tested protocols for researchers in drug development.

Part I: Strategic Synthesis of this compound

The construction of the this compound molecule is most effectively achieved through a convergent synthesis strategy. The core pyrimidine ring is typically formed via a condensation reaction, a robust and widely employed method in heterocyclic chemistry. The primary approach involves the reaction of a suitable 1,3-dielectrophile precursor derived from 3-bromoacetophenone with a guanidine salt, which provides the N-C-N fragment of the pyrimidine ring.

Causality-Driven Synthetic Approach: The Guareschi-Thorpe Condensation

The chosen synthetic route is a variation of the classical Guareschi-Thorpe condensation, which is renowned for its efficiency in constructing substituted pyrimidines. This method relies on the reaction of a β-keto compound or its equivalent with guanidine. The causality behind this choice lies in the ready availability of the starting materials and the generally high yields of the cyclization step.

The synthesis commences with the preparation of a suitable chalcone precursor, 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, from 3-bromoacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This enaminone is a stable and versatile intermediate that readily reacts with guanidine hydrochloride in the presence of a base. The base, typically an alkoxide like sodium ethoxide, serves to deprotonate the guanidine, generating the free guanidine base which is a more potent nucleophile. The reaction proceeds through a Michael addition of the guanidine to the enone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring.

An alternative, yet similar, approach involves the direct condensation of 1-(3-bromophenyl)ethan-1-one with an appropriate reagent to form a 1,3-dicarbonyl equivalent, which can then be cyclized with guanidine.

Below is a generalized reaction scheme for the synthesis:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for ensuring the reaction is proceeding as expected.

Step 1: Synthesis of 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

-

To a solution of 3-bromoacetophenone (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The product spot should be significantly less polar than the starting acetophenone.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure. The resulting crude oil or solid is the desired enaminone and can often be used in the next step without further purification. If purification is necessary, it can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

To a solution of guanidine hydrochloride (1.5 eq) in ethanol (10 mL/mmol), add a solution of sodium ethoxide in ethanol (21% w/w, 2.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the formation of free guanidine base.

-

Add the crude 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) from the previous step to the reaction mixture.

-

Heat the mixture to reflux (approximately 80 °C) for 8-12 hours. Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 50:50 v/v). The formation of the product will be indicated by the appearance of a new, more polar spot.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

A precipitate of the crude product should form. Collect the solid by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

Part II: Comprehensive Characterization

The structural elucidation and confirmation of purity of the synthesized this compound are paramount. A multi-technique approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides a comprehensive and unambiguous characterization.

Caption: Workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | s (or t) | 1H | H-6 (pyrimidine) |

| ~8.1-8.3 | t | 1H | H-2' (bromophenyl) |

| ~7.6-7.8 | d | 1H | H-4' or H-6' (bromophenyl) |

| ~7.3-7.5 | d | 1H | H-6' or H-4' (bromophenyl) |

| ~7.2-7.4 | t | 1H | H-5' (bromophenyl) |

| ~6.8-7.0 | d | 1H | H-5 (pyrimidine) |

| ~5.0-5.5 | br s | 2H | -NH₂ |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The broad singlet for the amine protons is due to quadrupole broadening and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~163-165 | C-2 (pyrimidine, attached to -NH₂) |

| ~161-163 | C-4 (pyrimidine, attached to bromophenyl) |

| ~158-160 | C-6 (pyrimidine) |

| ~138-140 | C-1' (bromophenyl, attached to pyrimidine) |

| ~133-135 | C-3' (bromophenyl, attached to Br) |

| ~130-132 | C-5' (bromophenyl) |

| ~128-130 | C-6' (bromophenyl) |

| ~122-124 | C-2' (bromophenyl) |

| ~121-123 | C-4' (bromophenyl) |

| ~108-110 | C-5 (pyrimidine) |

Note: Assignments are predictive and should be confirmed with 2D NMR techniques like HSQC and HMBC if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. Using a technique like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak should be observed.

Expected Mass Spectral Data:

| m/z | Assignment | Notes |

| 249/251 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |

| 170 | [M - Br]⁺ | Loss of a bromine radical. |

| 144 | [C₈H₆N₂]⁺ | Further fragmentation of the pyrimidine ring. |

The presence of the isotopic cluster at m/z 249 and 251 is a definitive indicator of a monobrominated compound[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3500 | N-H stretch | Primary amine (-NH₂) |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~1600-1650 | C=N stretch | Pyrimidine ring |

| ~1550-1600 | C=C stretch | Aromatic rings |

| ~680-720 | C-Br stretch | Bromoarene |

The presence of a broad absorption in the N-H stretching region and the characteristic C=N and C-Br stretches provide strong evidence for the successful synthesis of the target molecule[3].

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis of this compound, a key building block in contemporary drug discovery. By understanding the underlying chemical principles of the chosen synthetic route and employing a comprehensive suite of analytical techniques for characterization, researchers can confidently produce and validate this important intermediate. The detailed protocols and expected analytical data provided herein serve as a practical resource for scientists and professionals in the field, facilitating the advancement of novel therapeutic agents. The crystal structure of this compound has also been reported, providing ultimate confirmation of its constitution[4].

References

- Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Ferris, J. P., & Hagan, W. J. (1997). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 27(5-6), 549–564.

- Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. (2023). ChemistrySelect, 8(21).

- 4-(3-BroMophenyl)pyriMidin-2-ol synthesis. (n.d.). ChemicalBook.

- Reaction involved in synthesis of pyrimidine derivatives. (n.d.). ResearchGate.

- Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (n.d.). ISCA - International Science Community Association.

- 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine. (n.d.). Vulcanchem.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113168.

- Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2014). Beilstein Journal of Organic Chemistry, 10, 1844–1852.

- Khan, A., Usman, R., Khan, A., Refat, M. S., Alosaimi, A. M., Bakare, S. B., & Alghamdi, M. T. (2021). The crystal structure of this compound, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 975-977.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (n.d.). Benchchem.

- This compound. (n.d.). MySkinRecipes.

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)pyrimidin-2-amine

For inquiries, please contact: Senior Application Scientist, Chemical R&D

Foreword

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic development is built. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. This guide is dedicated to providing researchers, scientists, and drug development professionals with a thorough technical overview of 4-(3-Bromophenyl)pyrimidin-2-amine, a compound of significant interest within the medicinally important 2-aminopyrimidine class. Our approach transcends a simple recitation of data. As a Senior Application Scientist, the intent is to provide a narrative grounded in experimental logic, explaining the causality behind analytical choices and offering robust, field-tested protocols. While experimentally determined data for this specific molecule is limited in the public domain, we present a blend of confirmed structural data, high-quality computational predictions, and detailed, actionable methodologies for empirical validation.

Molecular Identity and Structural Elucidation

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a central pyrimidine ring, which is a cornerstone pharmacophore in many approved drugs.

-

IUPAC Name: this compound

-

CAS Number: 392307-25-4

-

Molecular Formula: C₁₀H₈BrN₃

-

Molecular Weight: 250.10 g/mol

-

Canonical SMILES: C1=CC(=CC(=C1)Br)C2=CC=NC(=N2)N

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently interacting with the hinge region of protein kinases. The 3-bromophenyl substituent offers several strategic advantages in drug design: it provides a vector for chemical modification via cross-coupling reactions, and the bromine atom's lipophilicity and electronic properties can be leveraged to modulate target affinity and pharmacokinetic parameters.

Confirmed Crystal Structure

The definitive three-dimensional arrangement of this compound in the solid state has been unequivocally determined by single-crystal X-ray diffraction.[1] The compound crystallizes in an orthorhombic system, and the crystal structure confirms the planar nature of the pyrimidine ring and the relative orientation of the 3-bromophenyl substituent. This experimentally verified structure serves as the ultimate reference for all computational modeling and structure-activity relationship (SAR) studies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is critical to note that while the molecular weight is calculated and the crystal structure is experimentally confirmed, other values are predominantly derived from high-quality computational predictions. These predictions are invaluable for initial assessment but necessitate experimental verification for lead optimization.

| Property | Value/Range | Method | Reference |

| Molecular Weight | 250.10 g/mol | Calculated | N/A |

| Physical State | Solid (predicted) | N/A | N/A |

| Melting Point | 203-205 °C | Predicted | [2] |

| Boiling Point | 436.7 ± 37.0 °C | Predicted | [2] |

| Calculated logP | 3.2 | Predicted | [3] |

| pKa (most basic) | 3.42 ± 0.10 | Predicted | [2] |

| Aqueous Solubility | Predicted to be low | N/A | [4] |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties. These protocols are designed to be robust and reproducible, forming a self-validating system for compound characterization.[5][6][7]

Melting Point Determination

-

Expertise & Experience: The melting point is a fundamental indicator of purity. A sharp, narrow melting range is characteristic of a pure crystalline compound, whereas impurities typically lead to a depressed and broadened melting range. This is a foundational experiment in the initial characterization of any new chemical entity.

-

Trustworthiness: The protocol's reliability is ensured through the use of a calibrated instrument and multiple measurements to establish reproducibility.

-

Step-by-Step Protocol:

-

Sample Preparation: A small quantity (1-2 mg) of dry this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrumentation: A calibrated digital melting point apparatus is pre-heated to a temperature approximately 20 °C below the expected melting point.

-

Measurement: The capillary tube is inserted into the heating block.

-

Heating Ramp: The temperature is increased at a rapid rate initially, then slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid is observed (onset) and the temperature at which the entire sample has melted (clear point) are recorded. This range is the melting point.

-

Replicates: The measurement is performed in triplicate to ensure accuracy and precision.

-

Caption: Workflow for Experimental Melting Point Determination.

Aqueous Solubility (Shake-Flask Method)

-

Expertise & Experience: Aqueous solubility is a critical determinant of bioavailability for orally administered drugs. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, which is the most relevant measure for drug development.[3] Low solubility can be a major hurdle, leading to poor absorption and the need for complex formulations.[4]

-

Trustworthiness: This method is designed to achieve a true equilibrium between the solid and dissolved states of the compound, providing a reliable and reproducible solubility value.

-

Step-by-Step Protocol:

-

Medium Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Addition: Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the buffer. The excess solid should be visually apparent.

-

Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve is used for accurate quantification.

-

Caption: Shake-Flask Protocol for Thermodynamic Solubility.

Lipophilicity (logP) Determination

-

Expertise & Experience: Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability and overall ADME properties.[4] The shake-flask method, while labor-intensive, is the traditional and most direct way to measure logP. Alternatively, reversed-phase HPLC can be used as a high-throughput method to estimate logP.[6]

-

Trustworthiness: The shake-flask method directly measures the partitioning of the compound between two immiscible phases, providing a fundamental and reliable value.

-

Step-by-Step Protocol (Shake-Flask):

-

Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Sample Preparation: A solution of this compound is prepared in the pre-saturated aqueous phase at a known concentration.

-

Partitioning: A known volume of the pre-saturated n-octanol is added to the aqueous solution in a sealed vessel.

-

Equilibration: The mixture is agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the aqueous and n-octanol layers.

-

Quantification: The concentration of the compound in each phase is accurately determined by HPLC-UV.

-

Calculation: LogP is calculated using the formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous]).

-

Ionization Constant (pKa) Determination

-

Expertise & Experience: The pKa value defines the extent of ionization of a molecule at a given pH. This is critical as ionization state affects solubility, permeability, and target binding. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be basic. Potentiometric titration is a highly accurate method for determining pKa values.[8]

-

Trustworthiness: This method relies on the direct measurement of pH changes during titration, providing a robust and precise determination of the ionization constant.

-

Step-by-Step Protocol (Potentiometric Titration):

-

Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent, often a water/co-solvent mixture (e.g., water/methanol) to ensure solubility throughout the titration.

-

Instrumentation: The sample solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer. A precision automated burette is filled with a standardized acidic titrant (e.g., 0.1 M HCl).

-

Titration: The titrant is added to the sample solution in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point, which can be accurately found by calculating the first or second derivative of the titration curve.

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Profile

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous compounds.[9][10][11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and the 3-bromophenyl rings, likely in the range of δ 7.0-8.5 ppm. The protons on the phenyl ring will exhibit complex splitting patterns due to their coupling with each other. A broad singlet corresponding to the two protons of the primary amine group (-NH₂) would also be expected, and its chemical shift could be variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the typical downfield region (δ 110-165 ppm). The carbon attached to the bromine atom will be influenced by its electron-withdrawing and heavy-atom effects.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS), the exact mass can be determined, confirming the elemental formula (C₁₀H₈BrN₃). A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, there will be two peaks of approximately equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H Stretching: A pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[14]

-

C=N and C=C Stretching: A series of absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the pyrimidine and phenyl rings.

-

N-H Bending: A band around 1600-1650 cm⁻¹ from the scissoring vibration of the primary amine.[14]

-

C-Br Stretching: A weaker absorption in the lower frequency region (fingerprint region), typically below 700 cm⁻¹, corresponding to the carbon-bromine bond.

Conclusion and Future Directions

This compound is a molecule with significant potential in medicinal chemistry, underscored by its confirmed crystal structure and the privileged nature of its 2-aminopyrimidine core. This guide has provided a comprehensive framework for its physicochemical characterization, blending established experimental data with high-quality predictions and robust, validated protocols. For any research program advancing this or related compounds, the experimental determination of solubility, lipophilicity, and pKa, as detailed herein, is a critical next step. This empirical data will enable more accurate in silico modeling, guide formulation strategies, and ultimately, facilitate the rational design of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.

References

-

Physical data of Substituted 2-amino Pyrimidine. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707–729. [Link]

-

Physicochemical Characterization. (n.d.). Creative Biolabs. Retrieved January 8, 2026, from [Link]

-

Fallacara, C., et al. (2018). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]

-

Physicochemical Properties | The Handbook of Medicinal Chemistry. (2023, February 3). Royal Society of Chemistry. [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Retrieved January 8, 2026, from [Link]

-

El-Sayed, N. N. E., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

-

2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

N-[(E)-(4-bromophenyl)methyleneamino]pyridin-2-amine - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved January 8, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 8, 2026, from [Link]

-

Sharma, S., & Singh, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. [Link]

-

Understanding the differences in photochemical properties of substituted aminopyrimidines. (2025, August 6). Retrieved January 8, 2026, from [Link]

-

Baxendale, I. R., et al. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Journal of Combinatorial Chemistry, 7(3), 481-487. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. [Link]

-

Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE | lookchem. (n.d.). Retrieved January 8, 2026, from [Link]

- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents. (n.d.).

-

N-[(4-bromophenyl)methyl]pyridin-3-amine. (2025, November 29). PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-bromophenyl_methyl_pyridin-3-amine]([Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

-

N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. (n.d.). PubChem. [Link]

-

4-(3-bromophenyl)pyridine (C11H8BrN) - PubChemLite. (n.d.). Retrieved January 8, 2026, from [Link]

-

Khan, A., et al. (2021). The crystal structure of this compound, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 975-977. [Link]

- US20040204386A1 - Pyrimidines and uses thereof - Google Patents. (n.d.).

- US8835443B2 - Pyrimidine compound and medical use thereof - Google Patents. (n.d.).

-

IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved January 8, 2026, from [Link]

-

WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][6][15]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents. (n.d.). Retrieved January 8, 2026, from

-

Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. (n.d.). epdf.pub. Retrieved January 8, 2026, from [Link]

-

2-Pyridinamine, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

Request A Quote. (n.d.). ChemUniverse. Retrieved January 8, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 4-(3-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine CAS#: 1354929-14-8 [m.chemicalbook.com]

- 3. PubChemLite - 4-(3-bromophenyl)pyridine (C11H8BrN) [pubchemlite.lcsb.uni.lu]

- 4. books.rsc.org [books.rsc.org]

- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 7. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. langhuapharma.com [langhuapharma.com]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Tris(4-bromophenyl)amine(4316-58-9) 1H NMR spectrum [chemicalbook.com]

- 12. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 4-(3-Bromophenyl)pyrimidin-2-amine

A Senior Application Scientist's Synthesis of Crystallographic Data, Experimental Protocol, and Supramolecular Analysis for Drug Development Professionals.

This guide provides a detailed examination of the solid-state architecture of 4-(3-bromophenyl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine scaffolds are foundational in numerous therapeutic agents, exhibiting a wide array of biological activities including antimicrobial and antimalarial properties.[1] A thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, enabling the optimization of intermolecular interactions with biological targets. This document delineates the experimental procedure for obtaining single crystals, the analysis of the crystal structure via X-ray diffraction, and a discussion of the supramolecular assembly driven by hydrogen bonding and π–π stacking interactions.

Experimental Methodology: From Synthesis to Single Crystal

The successful determination of a crystal structure is contingent upon the preparation of high-quality single crystals. The workflow encompasses the synthesis of the target compound, followed by a carefully controlled crystallization process.

Synthesis of this compound

The title compound was synthesized following established protocols for the preparation of 4-substituted-2-aminopyrimidines.[1] While a variety of synthetic routes exist for pyrimidine derivatives, a common approach involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine. For the specific synthesis of this compound, a chalcone intermediate is typically reacted with guanidine nitrate.

Crystallization Protocol: Slow Evaporation

The acquisition of diffraction-quality single crystals was achieved through the slow evaporation of an acetone solution.[1] This technique is predicated on gradually increasing the concentration of the solute past its saturation point, thereby promoting the slow growth of well-ordered crystals.

Step-by-Step Protocol:

-

Dissolution: Dissolve the synthesized this compound powder in a minimal amount of acetone at room temperature. The goal is to create a solution that is just shy of saturation.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small beaker or vial. This step is critical to remove any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a few large ones.

-

Evaporation: Cover the vial with a piece of parafilm and pierce a few small holes in it. The number and size of the holes will control the rate of evaporation. A slower rate is generally preferable for growing larger, higher-quality crystals.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days, as the acetone slowly evaporates, the solution will become supersaturated, and crystals will begin to form. For the title compound, colorless needle-like crystals were obtained after three days.[1]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[2][3]

Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The data for this compound was collected at 293 K using Mo Kα radiation.[1] The collected diffraction data was then processed and the crystal structure was solved and refined using software packages such as SHELXL.[1]

Results: The Crystal Structure of this compound

The crystallographic analysis revealed that this compound crystallizes in the orthorhombic space group Pbca.[1] The key crystallographic data are summarized in the table below.

| Parameter | Value [1] |

| Chemical Formula | C₁₀H₈BrN₃ |

| Formula Weight | 250.10 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca (No. 61) |

| a (Å) | 7.214(3) |

| b (Å) | 12.735(6) |

| c (Å) | 21.305(9) |

| V (ų) | 1957.3(15) |

| Z | 8 |

| Temperature (K) | 293 |

| R_gt(F)_ | 0.0353 |

| wR_ref(F²)__ | 0.0808 |

| CCDC Number | 2081364 |

a, b, c = unit cell dimensions; V = unit cell volume; Z = number of molecules per unit cell; R_gt(F)_ and wR_ref(F²)__ = indicators of the quality of the structural refinement.

Discussion: Supramolecular Architecture and Intermolecular Interactions

The crystal packing of this compound is dictated by a network of specific intermolecular interactions, which are crucial for the stability of the crystal lattice. These non-covalent interactions are also of great interest in drug design, as they are analogous to the interactions that govern drug-receptor binding.

Hydrogen Bonding

The structure exhibits a robust hydrogen-bonding network. The amine group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring act as acceptors. Specifically, the molecules are linked through N-H···N hydrogen bonds.[1] One hydrogen of the amino group forms a hydrogen bond with a pyrimidine nitrogen of an adjacent molecule (N3–H3B⋯N2, 2.19 Å), and the other hydrogen of the amino group forms a hydrogen bond with the other pyrimidine nitrogen of another neighboring molecule (N3–H3A⋯N1, 2.21 Å).[1] This pattern of hydrogen bonding links the molecules into a sheet-like structure.[1] The formation of such predictable hydrogen-bonding synthons is a key principle in crystal engineering.[4]

π–π Stacking Interactions

In addition to hydrogen bonding, weak π–π stacking interactions are observed between the benzene rings of adjacent molecules.[1] These interactions, although weaker than hydrogen bonds, contribute to the overall stability of the crystal packing by maximizing van der Waals forces. The phenyl rings are arranged in a parallel-displaced fashion, which is a common motif for stabilizing aromatic interactions.

Conclusion and Implications for Drug Development

This in-depth guide has detailed the crystal structure of this compound, from its synthesis and crystallization to the analysis of its supramolecular architecture. The compound crystallizes in the orthorhombic space group Pbca, with the crystal packing dominated by a network of N-H···N hydrogen bonds that form a sheet-like structure, further stabilized by π–π stacking interactions.

For researchers in drug development, this information provides several key insights:

-

Structure-Activity Relationship (SAR) Studies: The defined 3D structure serves as a precise model for computational studies, aiding in the design of new derivatives with improved binding affinity to target proteins.

-

Polymorphism Screening: Understanding the stable crystalline form is critical for drug formulation and ensuring consistent bioavailability. The interaction motifs identified here can help predict and identify potential polymorphs.

-

Lead Optimization: The hydrogen bonding capabilities of the amino group and pyrimidine nitrogens are clearly defined. This knowledge can be leveraged to design molecules that mimic these interactions in a protein's active site, potentially enhancing potency and selectivity.

The crystallographic data presented herein provides an authoritative foundation for future research and development efforts centered on this and related pyrimidine scaffolds.

References

-

Khan, A., Usman, R., Khan, A., Refat, M. S., Alosaimi, A. M., Bakare, S. B., & Alghamdi, M. T. (2021). The crystal structure of 4-(3-bromophenyl) pyrimidin-2-amine, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 975-977. [Link]

-

Bukhari, S. N. A., Jasamai, M., Jantan, I., & Ahmad, W. (2012). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]

-

Desiraju, G. R. (2013). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. Request PDF. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of 4-(3-Bromophenyl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-(3-bromophenyl)pyrimidin-2-amine, a key heterocyclic scaffold in contemporary drug discovery. Synthesizing data from medicinal chemistry, biochemistry, and cell biology, this document elucidates the molecular interactions and downstream cellular consequences of this compound and its derivatives. Primarily functioning as a kinase inhibitor, the this compound moiety serves as a versatile pharmacophore for targeting a range of protein kinases implicated in oncogenesis and other hyperproliferative disorders. This guide will delve into its interactions with key targets such as the Epidermal Growth Factor Receptor (EGFR), Polo-like Kinase 4 (PLK4), and Adenosine Kinase (AK), detailing the structural basis of inhibition, the resultant effects on intracellular signaling cascades, and robust methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, integrated understanding of this important chemical entity.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as an excellent anchor for various substituents, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity and selective interactions with biological targets. In the context of kinase inhibition, the 2-aminopyrimidine core is a well-established ATP-competitive pharmacophore. The exocyclic amine can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.

This compound exemplifies this principle. The 3-bromophenyl group, often positioned in the solvent-exposed region of the ATP-binding cleft, provides a vector for further chemical modification to enhance potency and selectivity.[2] The bromine atom itself can engage in halogen bonding or other non-covalent interactions, further contributing to binding affinity. This guide will explore the specific mechanisms by which this compound and its close analogs exert their biological effects through the inhibition of key protein kinases.

Molecular Targets and Mechanism of Inhibition

The primary mechanism of action for this compound derivatives is the competitive inhibition of ATP binding to the active site of protein kinases. This interaction is non-covalent and reversible. The core 2-aminopyrimidine structure is fundamental to this activity, while the 3-bromophenyl substituent plays a crucial role in determining target specificity and potency.

Epidermal Growth Factor Receptor (EGFR)

The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Several studies have demonstrated that 4-(phenylamino)quinazolines and related pyridopyrimidines, which share structural similarities with this compound, are potent EGFR inhibitors.[5][6]

The proposed binding mode involves the pyrimidine core acting as a hinge-binder, with the exocyclic amine forming hydrogen bonds with the backbone of the hinge region of the EGFR kinase domain. The 3-bromophenyl group occupies a hydrophobic pocket adjacent to the ATP-binding site, where it can be further modified to enhance interactions and improve solubility.[6]

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[7][8] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification and genomic instability, contributing to tumorigenesis.[2][7] Consequently, PLK4 has emerged as a promising target for cancer therapy.[9] Recent studies have identified pyrimidine-2-amine derivatives as potent PLK4 inhibitors.[2]

Similar to EGFR inhibition, the 2-aminopyrimidine core is predicted to form key interactions with the hinge region of the PLK4 kinase domain. The 3-bromophenyl moiety extends into a hydrophobic cavity, and modifications at this position can significantly impact inhibitory activity.[2]

Adenosine Kinase (AK)

Adenosine kinase is a crucial enzyme that regulates intracellular and extracellular concentrations of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP).[10][11] Adenosine is an important signaling molecule with cytoprotective and anti-inflammatory roles. Inhibition of AK leads to an increase in local adenosine concentrations, which can be beneficial in conditions such as pain and inflammation.[12][13][14] Derivatives of this compound have been identified as potent, non-nucleoside inhibitors of AK.[15][16] The inhibitory mechanism is believed to be competitive with respect to adenosine.

Downstream Signaling Pathways

Inhibition of the aforementioned kinases by this compound and its derivatives leads to the modulation of critical downstream signaling pathways, ultimately impacting cellular fate.

EGFR Signaling Cascade

Inhibition of EGFR autophosphorylation prevents the recruitment and activation of downstream signaling proteins, effectively blocking multiple pro-survival and proliferative pathways.[17][18][19]

-

RAS-RAF-MEK-ERK (MAPK) Pathway: By preventing the recruitment of adaptor proteins like Grb2 and Shc, EGFR inhibition blocks the activation of Ras and the subsequent MAPK cascade.[19] This leads to decreased cell proliferation and can induce apoptosis.

-

PI3K-Akt-mTOR Pathway: Inhibition of EGFR also prevents the activation of phosphatidylinositol 3-kinase (PI3K), a key regulator of cell survival. This results in the deactivation of Akt and mTOR, leading to reduced protein synthesis and cell growth, and the promotion of apoptosis.

-

JAK/STAT Pathway: EGFR activation can also lead to the phosphorylation and activation of STAT transcription factors.[19] Inhibition of EGFR can therefore block the transcription of genes involved in cell survival and proliferation that are under the control of STATs.

PLK4 Signaling and Cell Cycle Control

PLK4's primary role is in the initiation of procentriole formation during the S phase of the cell cycle.[7] Inhibition of PLK4 has profound effects on cell division.

-

Centriole Depletion: Continuous inhibition of PLK4 prevents the formation of new centrioles, leading to a gradual depletion of centrosomes in dividing cells.[8]

-

G1 Cell Cycle Arrest: The loss of centrosomes can trigger a p53-dependent checkpoint, leading to cell cycle arrest in the G1 phase.[8][20]

-

Mitotic Catastrophe and Apoptosis: In cancer cells with compromised p53 function, the absence of proper centrosomes can lead to mitotic errors, aneuploidy, and ultimately cell death through mitotic catastrophe.[7]

Adenosine Kinase and Adenosine Signaling

Inhibition of AK leads to an accumulation of adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3).[21][22] The downstream effects are receptor- and cell-type specific.

-

A1 Receptor Activation: In the nervous system, A1 receptor activation is generally inhibitory, leading to reduced neuronal excitability and providing analgesic and neuroprotective effects.[13] In other cell types, it can stimulate mitogenic pathways.[22]

-

A2A Receptor Activation: This receptor is highly expressed in the striatum and immune cells and is often associated with anti-inflammatory responses.

-

Energy Homeostasis: By preventing the salvage of adenosine into the nucleotide pool, AK inhibition can impact cellular energy homeostasis, particularly under conditions of metabolic stress.[10]

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of a kinase inhibitor requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to confirm target engagement and downstream effects.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[23][24][25][26][27]

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the compound in DMSO.

-

-

Kinase Reaction Setup:

-

In a 384-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the purified kinase (e.g., EGFR, PLK4) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of a substrate/ATP mixture to each well to initiate the reaction. The concentrations of substrate and ATP should be optimized for each kinase, typically at or near their Km values.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ATP Detection:

-

Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP present.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Table 1: Representative IC50 Data for a Pyrimidine-2-amine Derivative

| Kinase Target | IC50 (nM) |

| EGFR | 15 |

| PLK4 | 8 |

| Adenosine Kinase | 50 |

| Kinase X (control) | >10,000 |

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify that a compound binds to its intended target in a cellular environment.[1][28][29][30][31] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

-

Cell Treatment:

-

Culture cells (e.g., A431 for EGFR, a breast cancer cell line for PLK4) to 80-90% confluency.

-

Treat the cells with this compound at a desired concentration (e.g., 10x the cellular IC50) or with vehicle (DMSO) for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification and Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein (e.g., EGFR, PLK4) remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.

-

-

Data Analysis:

-

Plot the band intensity of the target protein against the temperature for both vehicle- and compound-treated samples.

-

A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.

-

Analysis of Downstream Signaling: Western Blotting for Phosphorylated Proteins

To confirm that target inhibition leads to the expected downstream effects, Western blotting can be used to measure the phosphorylation status of key signaling proteins.[32][33][34][35]

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells and serum-starve them overnight if necessary.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes).

-

Immediately place the cells on ice, wash with cold PBS, and lyse with a buffer containing protease and, crucially, phosphatase inhibitors.[33]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST is preferred over milk for phospho-antibodies to reduce background).[33]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-EGFR, anti-phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

-

Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

-

Conclusion

This compound represents a highly adaptable and potent scaffold for the development of kinase inhibitors. Its mechanism of action is primarily centered on ATP-competitive inhibition of key kinases such as EGFR, PLK4, and AK, leading to the modulation of critical cellular pathways involved in proliferation, cell cycle control, and inflammation. The methodologies outlined in this guide provide a robust framework for the detailed characterization of this and related compounds, from initial biochemical screening to the confirmation of target engagement and downstream signaling effects in a cellular context. A thorough understanding of this molecule's mechanism of action is essential for its continued development and optimization as a potential therapeutic agent.

References

-

Sino Biological. Epidermal Growth Factor Receptor (EGFR) Signaling. [Link]

-

Oda K, Matsuoka Y, Funahashi A, Kitano H. A comprehensive pathway map of epidermal growth factor receptor signaling. Mol Syst Biol. 2005;1:2005.0010. [Link]

-

Boison D. Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacol Rev. 2013;65(3):906-943. [Link]

-

Asano T, et al. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Anal Biochem. 2014;455:24-32. [Link]

-

Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

-

Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

-

Zhang Y, et al. Adenosine Triggers an ADK-Dependent Intracellular Signaling Pathway Interacts PFKFB3-Mediated Glycolytic Metabolism to Promote Newly Formed Myofibers Development. Int J Mol Sci. 2022;23(23):15264. [Link]

-

ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

-

Lo HW. The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clin Cancer Res. 2006;12(18):5275-5280. [Link]

-

ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

Agrawal P, et al. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Am J Cancer Res. 2021;11(6):2536-2555. [Link]

-

Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

-

Navratilova I, et al. Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Anal Biochem. 2007;364(1):67-77. [Link]

-

Wikipedia. Adenosine kinase. [Link]

-

Wang L, et al. Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Front Oncol. 2021;11:706841. [Link]

-

Liu Y, et al. Down-regulation of Polo-like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer. Cancer Med. 2021;10(14):4857-4870. [Link]

-

Wikipedia. PLK4. [Link]

-

Almqvist H, et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods Mol Biol. 2016;1473:145-160. [Link]

-

Liu Y, et al. PLK4 initiates crosstalk between cell cycle, cell proliferation and macrophages infiltration in gliomas. Front Immunol. 2022;13:1049925. [Link]

-

Bio-Rad. Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

-

Kiese K, et al. Dynamic Regulation of the Adenosine Kinase Gene during Early Postnatal Brain Development and Maturation. Front Mol Neurosci. 2016;9:99. [Link]

-

Teng B, et al. Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circ Res. 2004;94:1330–1338. [Link]

-

Martinez Molina D, et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annu Rev Pharmacol Toxicol. 2016;56:141-161. [Link]

-

Vasta JD, et al. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Curr Protoc Chem Biol. 2018;10(1):1-24. [Link]

-

Lauria A, et al. Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. Front Pharmacol. 2017;8:913. [Link]

-

Wang Y, et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med Chem. 2023;14(5):915-932. [Link]

-

Kowaluk EA, et al. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine), a Novel Orally Effective Adenosine Kinase Inhibitor With Analgesic and Anti-Inflammatory Properties. II. In Vivo Characterization in the Rat. J Pharmacol Exp Ther. 2000;295(3):1165-74. [Link]

-

Bridges AJ, et al. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. J Med Chem. 1996;39(9):1823-35. [Link]

-

Lee CH, et al. Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. J Med Chem. 2001;44(14):2266-2272. [Link]

-

Jarvis MF, et al. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. J Pharmacol Exp Ther. 2000;295(3):1156-64. [Link]

-

McGaraughty S, et al. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. J Med Chem. 2001;44(14):2266-72. [Link]

-

Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. [Link]

-

Vasta JD, et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol. 2020;15(1):219-228. [Link]

-

Gangjee A, et al. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation. J Med Chem. 2011;54(13):4688-4703. [Link]

-

News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

-

Rich RL, et al. Advancing kinase drug discovery through massively parallel SPR fragment screening. News-Medical.Net. [Link]

-

Denny WA, et al. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1997;40(24):3915-25. [Link]

-

Jiang M, et al. 5,6,7-Trisubstituted 4-Aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase. J Med Chem. 2003;46(4):532-544. [Link]

-

Al-Warhi T, et al. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules. 2023;28(21):7298. [Link]

-

Drugs.com. List of EGFR inhibitors (anti-EGFR). [Link]

-

Repare Therapeutics. PLK4 Inhibitor. [Link]

Sources

- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. drugs.com [drugs.com]

- 5. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stork: Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor [storkapp.me]

- 7. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PLK4 - Wikipedia [en.wikipedia.org]

- 9. reparerx.com [reparerx.com]

- 10. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine kinase - Wikipedia [en.wikipedia.org]

- 12. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. ClinPGx [clinpgx.org]

- 20. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Dynamic Regulation of the Adenosine Kinase Gene during Early Postnatal Brain Development and Maturation [frontiersin.org]

- 22. ahajournals.org [ahajournals.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]

- 25. promega.com [promega.com]

- 26. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. reactionbiology.com [reactionbiology.com]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. annualreviews.org [annualreviews.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. news-medical.net [news-medical.net]

- 32. Western blot for phosphorylated proteins | Abcam [abcam.com]